molecular formula C18H26N2O B7136397 N-(1-benzyl-3-methylpiperidin-4-yl)-2-cyclopropylacetamide

N-(1-benzyl-3-methylpiperidin-4-yl)-2-cyclopropylacetamide

Cat. No.: B7136397
M. Wt: 286.4 g/mol
InChI Key: SFXSRAWMIGGGMT-UHFFFAOYSA-N
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Description

N-(1-benzyl-3-methylpiperidin-4-yl)-2-cyclopropylacetamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. It is structurally related to other piperidine-based compounds, which are known for their diverse biological activities.

Properties

IUPAC Name

N-(1-benzyl-3-methylpiperidin-4-yl)-2-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-14-12-20(13-16-5-3-2-4-6-16)10-9-17(14)19-18(21)11-15-7-8-15/h2-6,14-15,17H,7-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXSRAWMIGGGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1NC(=O)CC2CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3-methylpiperidin-4-yl)-2-cyclopropylacetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from appropriate precursors. This may involve the use of reagents such as benzyl chloride and methylamine.

    Introduction of the Benzyl Group: The benzyl group is introduced to the piperidine ring through a nucleophilic substitution reaction.

    Cyclopropylacetamide Formation: The final step involves the formation of the cyclopropylacetamide moiety, which is achieved through the reaction of the piperidine derivative with cyclopropylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3-methylpiperidin-4-yl)-2-cyclopropylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and cyclopropylacetamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as secondary amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-benzyl-3-methylpiperidin-4-yl)-2-cyclopropylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-3-methylpiperidin-4-yl)-2-cyclopropylacetamide involves its interaction with specific molecular targets in the body. It is believed to bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide
  • N-(1-benzyl-3-methylpiperidin-4-yl)-2,2,2-trifluoro-N-phenylacetamide
  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide

Uniqueness

N-(1-benzyl-3-methylpiperidin-4-yl)-2-cyclopropylacetamide is unique due to its specific structural features, such as the cyclopropylacetamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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